1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a chemical compound with the molecular formula C12H17FN2O2S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a piperazine ring
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been found to affect cell division by inhibiting polo-like kinase 4 (plk4), which regulates cell mitosis and centriole duplication . This suggests that this compound may have a similar effect on these biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (27234) and density (12±01 g/cm3) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may have similar molecular and cellular effects.
Action Environment
The compound’s boiling point (4578±450 °C at 760 mmHg) and flash point (2307±287 °C) suggest that it may be stable under a wide range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 2-fluoro-4-(methylsulfonyl)aniline with 3-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and the methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
- 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl]ethanol
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)
Uniqueness
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methylsulfonyl group contributes to its solubility and bioavailability.
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-8-15(6-5-14-9)12-4-3-10(7-11(12)13)18(2,16)17/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNKEHKYNKZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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